molecular formula C31H26N2O7S B389286 ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B389286
M. Wt: 570.6g/mol
InChI Key: VEWOVZNVOTYHSB-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Thiazolopyrimidine Core: This involves the condensation of a thioamide with a β-keto ester in the presence of a base.

    Coupling Reactions: The benzodioxole and dimethoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: shares similarities with other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C31H26N2O7S

Molecular Weight

570.6g/mol

IUPAC Name

ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H26N2O7S/c1-4-38-30(35)26-27(19-8-6-5-7-9-19)32-31-33(28(26)20-11-13-21(36-2)23(16-20)37-3)29(34)25(41-31)15-18-10-12-22-24(14-18)40-17-39-22/h5-16,28H,4,17H2,1-3H3/b25-15-

InChI Key

VEWOVZNVOTYHSB-MYYYXRDXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C6=CC=CC=C6

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6

Origin of Product

United States

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